molecular formula C16H18BrNO B3873375 N-(3-bromophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide

N-(3-bromophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide

Cat. No.: B3873375
M. Wt: 320.22 g/mol
InChI Key: VFJLLVDFJAJOKF-UPHRSURJSA-N
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Description

“N-(3-bromophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide” is a chemical compound that is related to the family of cyclooctynes . It is an oxidized analogue of Bicyclo [6.1.0]non-4-yn-9-ylmethanol (BCN alcohol), which is a prominent strained-alkyne scaffold in chemical biology .


Synthesis Analysis

The synthesis of this compound involves the oxidation of BCN alcohol to form BCN acid . This BCN acid is then functionalized via amide bond formation, yielding more stable derivatives than the classically encountered carbamates .


Molecular Structure Analysis

The molecular structure of this compound is derived from BCN alcohol, which is a strained-alkyne scaffold . The oxidation and subsequent amide bond formation result in a more stable structure .


Chemical Reactions Analysis

The chemical reactions involving this compound take advantage of reactive groups that are usually inert toward chemical functions naturally present in biological systems but highly reactive toward another abiotic reactant . One of the best examples of such bioorthogonal combinations is the azide – cycloalkyne duet, reacting with one another via strain-promoted azide–alkyne cycloaddition (SPAAC) .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its strained-alkyne structure . It has a good stability-to-reactivity balance, being sufficiently stable to be used in aqueous environment but reactive enough not to necessitate the adjunction of a catalyst . It also has limited lipophilicity, so as to be soluble in biological media and minimize non-specific binding to biomolecules .

Mechanism of Action

The mechanism of action of this compound in biological systems is primarily through its participation in bioorthogonal reactions . These reactions allow for precise chemical reactions in biological media, enabling applications such as the labeling of biomolecules, detection and quantification of reactive metabolites, or the controlled liberation of an active substance .

Future Directions

The future directions for the use of this compound could involve further exploration of its potential in bioorthogonal reactions . Its stability and reactivity balance, along with its limited lipophilicity, make it a promising candidate for various applications in chemical biology .

Properties

IUPAC Name

(4Z)-N-(3-bromophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO/c17-11-6-5-7-12(10-11)18-16(19)15-13-8-3-1-2-4-9-14(13)15/h1-2,5-7,10,13-15H,3-4,8-9H2,(H,18,19)/b2-1-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJLLVDFJAJOKF-UPHRSURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2C(=O)NC3=CC(=CC=C3)Br)CCC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/1CC2C(C2C(=O)NC3=CC(=CC=C3)Br)CC/C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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